2-Bromo-4,5-difluorobenzotrifluoride
Overview
Description
2-Bromo-4,5-difluorobenzotrifluoride: is an organic compound with the molecular formula C7H2BrF5 and a molecular weight of 260.99 g/mol . It is a solid at room temperature and is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring . This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2-bromobenzotrifluoride with fluorinating agents such as potassium fluoride in the presence of a catalyst like potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-difluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMSO, DMF) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzotrifluorides.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of hydroxylated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-4,5-difluorobenzotrifluoride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: The compound is used in the production of specialty chemicals, including polymers and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-difluorobenzotrifluoride involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their structure and function. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the trifluoromethyl group .
Comparison with Similar Compounds
- 2-Bromo-3,5-difluorobenzotrifluoride
- 4-Bromo-2,3-difluoroaniline
- 5-Bromo-2,3-difluoroaniline
- 2-Chloro-5-fluorobenzotrifluoride
Comparison: 2-Bromo-4,5-difluorobenzotrifluoride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and chemical properties. Compared to its analogs, it offers distinct advantages in terms of selectivity and stability in chemical reactions .
Properties
IUPAC Name |
1-bromo-4,5-difluoro-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRRQLCTAKISEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230357 | |
Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112290-04-7 | |
Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112290-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4,5-difluoro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801230357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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